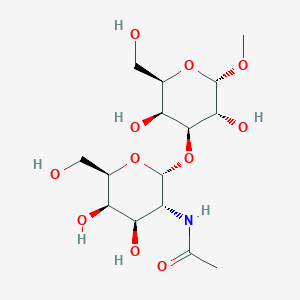
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside is a complex oligosaccharide derivative. It is a vital compound used in various applications, particularly in the field of glycosylation processes. This compound is known for its role as a precursor in the synthesis of glycosylated products, which are essential in biomedical research and drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by glycosylation reactions. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and integrity of the compound. The use of advanced technologies such as high-throughput screening and precision genome editing further enhances the production process .
化学反応の分析
Types of Reactions
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Substitution: This involves the replacement of one functional group with another, typically using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycosylated derivatives, while reduction can produce simpler sugar molecules .
科学的研究の応用
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex glycosylated molecules.
Biology: Plays a role in studying glycosylation processes and their impact on cellular functions.
Medicine: Involved in drug development, particularly in creating glycosylated drugs that can target specific diseases.
Industry: Utilized in the production of various glycosylated products for commercial use
作用機序
The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in glycosylation processes, which are crucial for various biological functions. The molecular targets include enzymes and proteins involved in these processes, and the pathways often involve complex biochemical reactions .
類似化合物との比較
Similar Compounds
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside
Uniqueness
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosylation pattern and its ability to act as a precursor in the synthesis of various glycosylated products. This uniqueness makes it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C15H27NO11 |
|---|---|
分子量 |
397.37 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15+/m1/s1 |
InChIキー |
USJPBCYUZSGJII-HRFDEUMXSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B12432811.png)
![4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12432814.png)
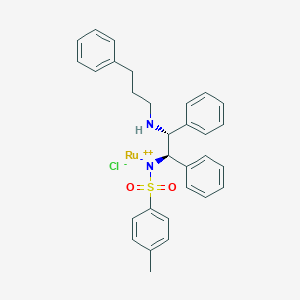

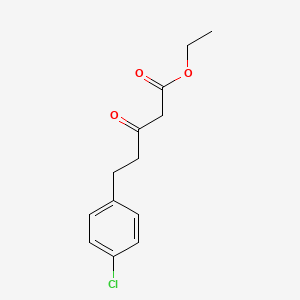

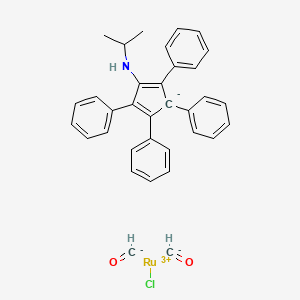

![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)

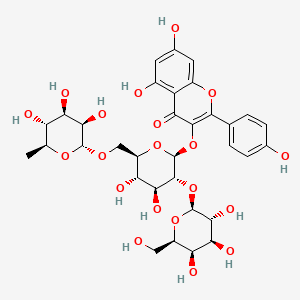
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
